

Spectral Analysis of 2-Chloroethylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethylamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-chloroethylamine hydrochloride**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and quality control, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

2-Chloroethylamine hydrochloride is a reactive bifunctional molecule with the chemical formula $C_2H_7Cl_2N$. It is the hydrochloride salt of 2-chloroethylamine. The presence of both a primary amine and a primary alkyl chloride functionality makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for **2-chloroethylamine hydrochloride**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-chloroethylamine hydrochloride**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to the two distinct methylene groups.

Table 1: ^1H NMR Spectral Data[1][2]

Chemical Shift (ppm)	Multiplicity	Assignment
~3.89	Triplet	-CH ₂ -Cl
~3.43	Triplet	-CH ₂ -NH ₃ ⁺

Table 2: ^{13}C NMR Spectral Data[3][4][5][6]

Chemical Shift (ppm)	Assignment
~40.5	-CH ₂ -Cl
~38.5	-CH ₂ -NH ₃ ⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-chloroethylamine hydrochloride** exhibits characteristic absorption bands for the amine and alkyl halide groups.[3][5][7]

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
2900-3100	Strong	N-H stretch (ammonium salt)
1580-1610	Medium	N-H bend (primary amine salt)
1400-1470	Medium	C-H bend (scissoring)
650-750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-chloroethylamine hydrochloride** will show the molecular ion of the free base, 2-chloroethylamine, as the hydrochloride salt is not typically observed directly.

Table 4: Key Mass Spectrometry Data[2]

m/z	Relative Intensity (%)	Assignment
79	3.2	$[M]^+$ (Molecular ion of C_2H_6ClN)
81	1.0	$[M+2]^+$ (Isotope peak due to ^{37}Cl)
44	2.2	$[CH_2NH_2]^+$
30	100.0	$[CH_2NH_2]^+ - H_2$

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

1H and ^{13}C NMR:

- Sample Preparation: A solution of **2-chloroethylamine hydrochloride** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterium oxide (D_2O).
- Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.[1][5]
- 1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence was used.

- Number of Scans: 16-64 scans were typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
- Referencing: The residual solvent peak of D₂O was used as an internal reference.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
 - Referencing: The solvent signal was used for internal referencing.

Infrared (IR) Spectroscopy

FTIR (KBr Pellet):

- Sample Preparation: A small amount of **2-chloroethylamine hydrochloride** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, was used to acquire the spectrum.^[8]
- Acquisition:
 - A background spectrum of the empty sample compartment was first recorded.
 - The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded.

- The spectrum was typically acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

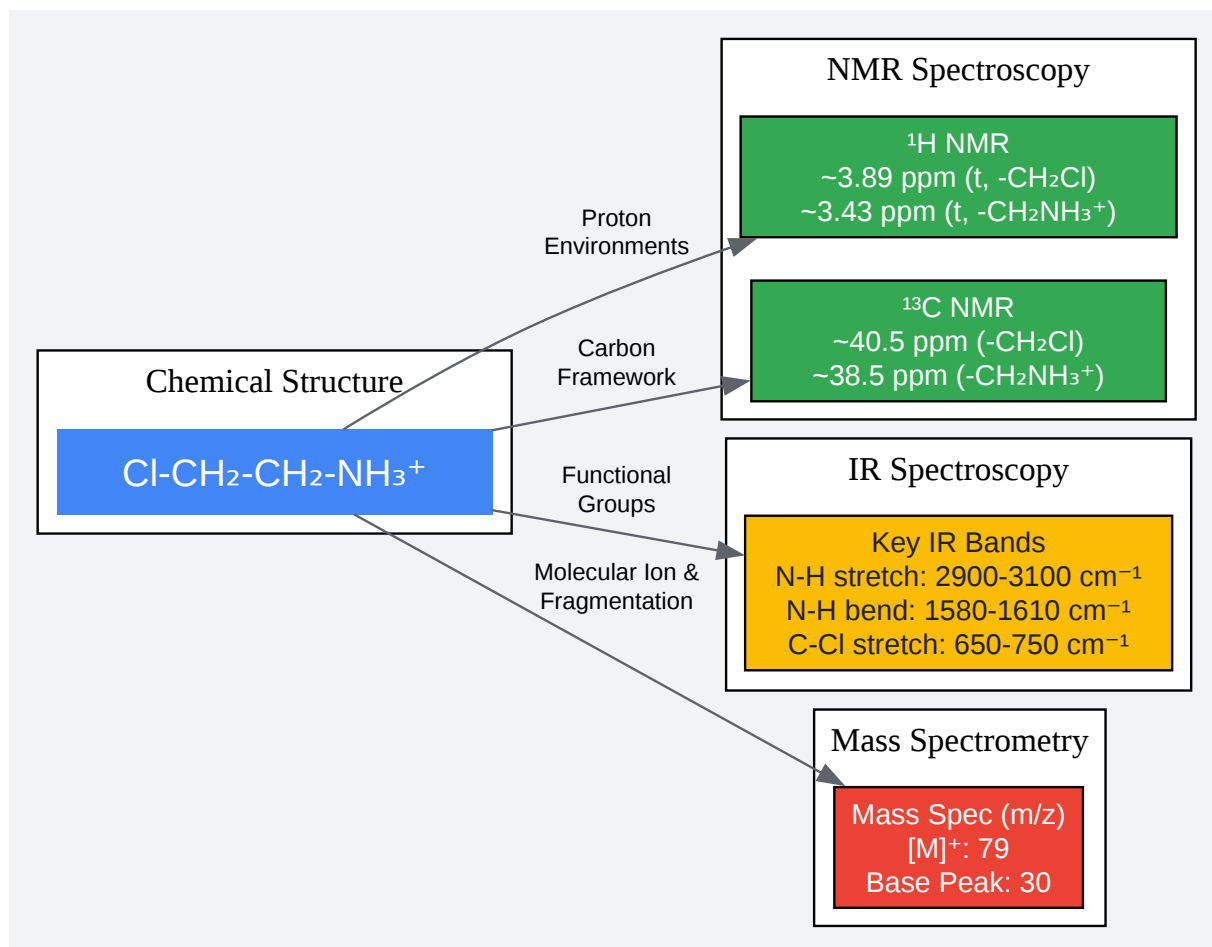
Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: A mass spectrometer equipped with an electron ionization source was used.
- Acquisition:
 - Ionization Energy: The sample was ionized using a standard electron energy of 70 eV.[\[2\]](#)
 - Source Temperature: The ion source temperature was maintained at approximately 150 $^{\circ}\text{C}$.[\[2\]](#)
 - Mass Range: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 10-200.

Visualization of Spectral Data Relationships

The following diagram illustrates the correlation between the chemical structure of **2-chloroethylamine hydrochloride** and its key spectral data.



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Caption: Correlation of **2-chloroethylamine hydrochloride**'s structure with its spectral data.

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